Synthetic Utility: A Unique Halogen Handle for Downstream Functionalization
The presence of a bromine atom on the benzyl group provides a unique synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This is a key point of differentiation from its chlorobenzyl and unsubstituted benzyl analogs. While exact quantitative data for this specific compound is not available in primary literature, the established reactivity of aryl bromides in these reactions is a robust class-level inference. The bromine atom's reactivity is quantitatively superior to that of a chlorine atom and enables a wider range of coupling partners compared to a simple hydrogen atom [1].
| Evidence Dimension | Synthetic Utility (Reactivity in Cross-Coupling) |
|---|---|
| Target Compound Data | Contains an aryl bromide group, amenable to Pd-catalyzed cross-coupling reactions. |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-1H-pyrazol-4-amine (chlorobenzyl analog) or 1-benzyl-1H-pyrazol-4-amine (unsubstituted benzyl) |
| Quantified Difference | Not applicable (class-level inference). |
| Conditions | Not applicable (class-level inference). |
Why This Matters
For procurement, this defines the compound as a specific, versatile intermediate for generating diverse chemical libraries, unlike analogs lacking this reactive handle.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
